4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine
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Overview
Description
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine involves multiple steps. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium over activated charcoal.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in aqueous conditions at room temperature.
Reduction: Palladium over activated charcoal or copper chromite.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Employed in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine stands out due to its combination of a cyclopropyl group, piperidine ring, and oxazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-cyclopropyl-3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-16-10-20(22-21-18(16)3-1)25-13-14-6-8-24(9-7-14)12-17-11-19(26-23-17)15-4-5-15/h10-11,14-15H,1-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWKEXINXDOBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)CC4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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